![molecular formula C25H24N2O4S B2549441 N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251690-08-0](/img/structure/B2549441.png)
N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity against various pathogens. The presence of the oxazole ring in this compound may enhance its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
Sulfonamides are often investigated for their anti-inflammatory properties. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives like valdecoxib, which selectively inhibits COX-2 and is used for treating inflammatory conditions .
Potential in Cancer Therapy
The oxazole moiety is associated with various anticancer activities. Compounds containing oxazole rings have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. This compound's ability to target specific cancer pathways could be explored further in preclinical studies.
Drug Design and Development
The unique structure of N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide makes it a candidate for drug development. Its ability to modulate biological pathways suggests it could be developed into a therapeutic agent targeting inflammation or infection.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the functional groups attached to the core structure, researchers can explore a range of pharmacological effects.
Polymer Chemistry
The sulfonamide group can improve the solubility and thermal stability of polymers. Incorporating this compound into polymer matrices may lead to materials with enhanced mechanical properties and resistance to degradation.
Catalysis
Compounds similar to this compound have been explored as catalysts in organic reactions due to their ability to stabilize transition states through hydrogen bonding interactions.
Case Study 1: Antimicrobial Activity
A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield potent new antibiotics.
Case Study 2: Anti-inflammatory Research
Research involving a sulfonamide derivative indicated a reduction in inflammatory markers in animal models of arthritis, supporting the hypothesis that compounds like this compound could be beneficial in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-10-9-11-20(16-18)25-26-22(19(2)31-25)17-27(23-14-7-8-15-24(23)30-3)32(28,29)21-12-5-4-6-13-21/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMJKNCUAGYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.